molecular formula C19H16FN3O2 B2617065 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171371-22-4

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2617065
CAS No.: 1171371-22-4
M. Wt: 337.354
InChI Key: SYRDFVZKCGFNMM-UHFFFAOYSA-N
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Description

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyrrolidinone core can be synthesized via a series of condensation reactions, often starting from pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidinone core.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are believed to play crucial roles in binding to biological receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-methylpyrrolidin-2-one: Similar in structure but lacks the oxadiazole ring.

    5-(4-Fluorophenyl)pyrrolidin-2-one: Contains the fluorophenyl group but differs in the rest of the structure.

Uniqueness

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is unique due to the presence of both the oxadiazole ring and the fluorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

1-benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-4-2-1-3-5-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRDFVZKCGFNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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